molecular formula C14H23N3O2 B15325145 Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate

Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate

Cat. No.: B15325145
M. Wt: 265.35 g/mol
InChI Key: WXOVIHCTXLEPEM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H23N3O2 and a molecular weight of 265.4 g/mol. This compound is known for its unique structure, which includes an azetidine ring, a piperidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate typically involves the reaction of 4-cyanopiperidine with tert-butyl azetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted azetidine or piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-piperidinyl)-1-azetidinecarboxylate: Similar structure but lacks the nitrile group.

    Tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate: Contains a piperidine ring with a cyanophenyl group instead of an azetidine ring.

Uniqueness

Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate is unique due to the presence of both an azetidine ring and a piperidine ring with a nitrile group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H23N3O2/c1-13(2,3)19-12(18)17-8-11(9-17)14(10-15)4-6-16-7-5-14/h11,16H,4-9H2,1-3H3

InChI Key

WXOVIHCTXLEPEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2(CCNCC2)C#N

Origin of Product

United States

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